molecular formula C10H12BrFN2 B13616990 1-(4-Bromo-3-fluorophenyl)piperazine

1-(4-Bromo-3-fluorophenyl)piperazine

Cat. No.: B13616990
M. Wt: 259.12 g/mol
InChI Key: UZBPQLFHGPRBDW-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenyl ring attached to the piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)piperazine typically involves the reaction of 4-bromo-3-fluoroaniline with piperazine. One common method includes the use of microwave irradiation to facilitate the reaction. The reaction conditions often involve the use of solvents like diethylene glycol monomethyl ether and a microwave power of 800W for a short duration .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the presence of bromine and fluorine atoms can influence the reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(4-azido-3-fluorophenyl)piperazine.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(4-Bromophenyl)piperazine
  • 1-(3-Chloro-4-fluorophenyl)piperazine

Comparison: 1-(4-Bromo-3-fluorophenyl)piperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. For example, 1-(4-Fluorophenyl)piperazine lacks the bromine atom, which can affect its overall properties and applications .

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

UZBPQLFHGPRBDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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